3-Isoxazol-5-ylpropanoic acid
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Overview
Description
3-Isoxazol-5-ylpropanoic acid is a chemical compound with the molecular formula C6H7NO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods: Industrial production of 3-Isoxazol-5-ylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact . These methods often employ catalysts such as copper(I) or ruthenium(II) for cycloaddition reactions, although metal-free alternatives are being developed.
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazol-5-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Isoxazol-5-ylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isoxazol-5-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Isoxazole: The parent compound, which shares the isoxazole ring structure.
Oxazole: A similar compound with an oxygen atom in place of the nitrogen atom in the ring.
Thiazole: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness: 3-Isoxazol-5-ylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,2-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBODHSQLOQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415537 |
Source
|
Record name | 5-Isoxazolepropanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-73-9 |
Source
|
Record name | 5-Isoxazolepropanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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